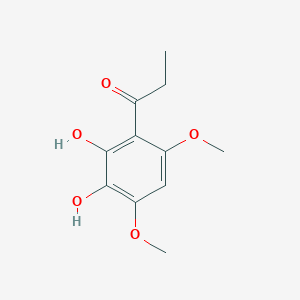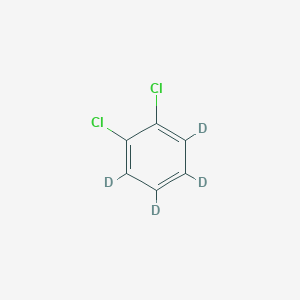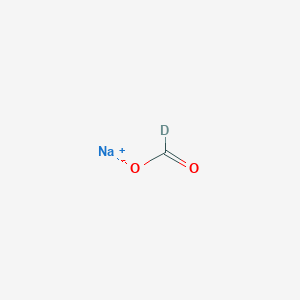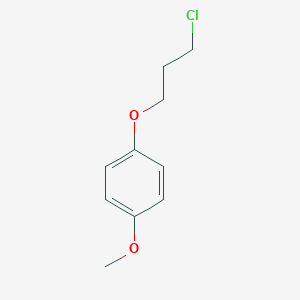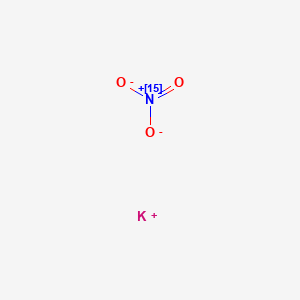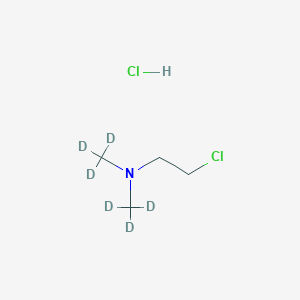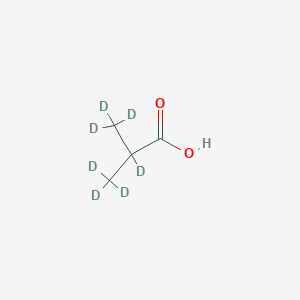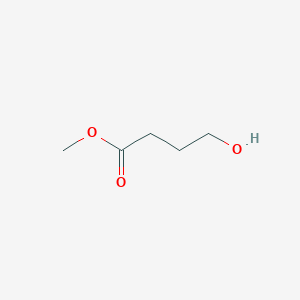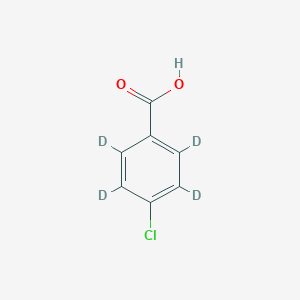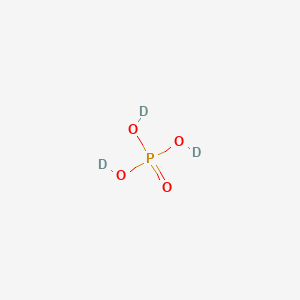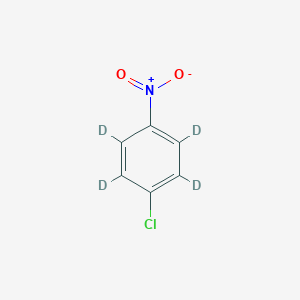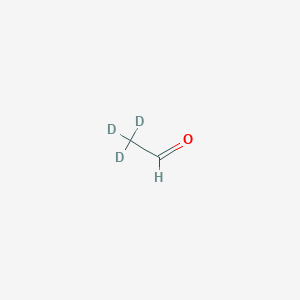![molecular formula C18H25NO5 B032966 (5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester CAS No. 204074-52-2](/img/structure/B32966.png)
(5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules such as this involves multifaceted strategies to introduce various functional groups and achieve the desired stereochemistry. A related synthesis approach is observed in the preparation of orthogonally protected boronic acid analogs of amino acids, where key steps include alkylation and selective cleavage, followed by peptide coupling (Hsiao, 1998). Similarly, the synthesis of amino acid derivatives through conventional methods such as azide displacement signifies the complexity and precision required in synthesizing such compounds (Fuchs & Lehmann, 1976).
Molecular Structure Analysis
The molecular structure of compounds closely related to the target molecule reveals detailed conformational preferences and stereochemical arrangements essential for their biological activity or chemical properties. X-ray crystallography and NMR studies provide insights into the molecule's geometry, bond lengths, and angles, as demonstrated in the structural characterization of similar complex molecules (Ejsmont, Gajda, & Makowski, 2007).
Chemical Reactions and Properties
The chemical reactivity and properties of such molecules are influenced by their functional groups and structural framework. Directed evolution and mutagenesis studies, for example, have shown how enzyme modifications can enhance activity and selectivity towards specific substrates, highlighting the compound's potential in catalysis and synthesis (Liu et al., 2017).
Applications De Recherche Scientifique
Synthesis and Polymerization
The compound has been utilized in the synthesis and polycondensation of amino acids. For instance, 5-amino-2,6-anhydro-5-deoxy-D-glycero-D-gulo-heptonic acid was synthesized starting with a derivative of 2,6-anhydro-D-glycero-L-manno-heptonic acid. The synthesized amino acid was then converted into methyl ester hydrochloride, which, under certain conditions, resulted in oligomeric and polymeric amides. This approach facilitated the separation of oligomeric esters and derivatives of amino acids by paper chromatography (Fuchs & Lehmann, 1976).
Chemical Synthesis Protocols
The compound has been part of the protocols for the efficient synthesis of key components in complex chemical structures. For example, two efficient synthesis protocols were reported for a major component of the cryptophycins, involving the Noyori reduction and Frater alkylation or starting from certain aldehydes and a crotyl borane reagent derived from (-)-alpha-pinene. This was part of the total synthesis of cryptophycin-24 (Arenastatin A), showcasing the compound's role in complex chemical synthesis (Eggen et al., 2000).
Synthesis of Acid-Sensitive Amino Acids
A superior chiral glycine derivative, relevant to the compound , was used for the synthesis of acid-sensitive and highly hindered α-amino-acid methyl esters. This was achieved by alkylation in the 5-position with high diastereoselectivity, followed by hydrolysis under very mild conditions to yield the methyl esters of the corresponding amino acids. This application demonstrates the compound's role in the synthesis of specialized amino acids (Hoffmann & Seebach, 1997).
Synthesis in Solid-Phase Peptide Synthesis
The compound has been used in solid-phase peptide synthesis, particularly in the novel 5-(4-hydroxymethyl-3,5-dimethoxyphenoxy)valeric acid (HAL) handle. It was applied for solid-phase peptide synthesis using 9-fluorenylmethyloxycarbonyl (Fmoc) for N α -amino protection and tert-butyl ethers, esters, and urethanes for side-chain protection. This application demonstrates its role in peptide synthesis and the generation of protected peptide acids needed for segment condensation studies (Albericio & Bárány, 1991).
Propriétés
IUPAC Name |
tert-butyl (2S)-4-(oxiran-2-yl)-2-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-18(2,3)24-16(20)15(10-9-14-12-22-14)19-17(21)23-11-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,19,21)/t14?,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAGRRHAAWQACR-LOACHALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC1CO1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC1CO1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2S)-4-(oxiran-2-yl)-2-(phenylmethoxycarbonylamino)butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



